

Definitive Guide to Crystal Structure Determination: Dimethyl 4,5-dihydroxyphthalate

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Compound of Interest

Compound Name:	Dimethyl 4,5-dihydroxyphthalate
CAS No.:	20035-53-4
Cat. No.:	B1630926

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Executive Summary & Application Context

Dimethyl 4,5-dihydroxyphthalate (DMDP) (CAS: 66323-03-3) is a pivotal intermediate in the synthesis of phthalocyanines, dendrimers, and catechol-based pharmaceuticals.^[1] Its structural determination is critical for understanding solid-state stability, solubility profiles, and hydrogen-bonding networks that influence downstream drug formulation.^[1]

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Computational Structure Prediction (CSP), establishing SC-XRD as the requisite standard for this compound due to its complex hydrogen-bonding potential.^[1]

Comparative Analysis of Determination Methods

Benchmark: SC-XRD vs. Alternatives

For a polar, planar molecule like DMDP, the choice of determination method dictates the resolution of intermolecular interactions (specifically O-H...O bonding).

Feature	Method A: Single Crystal XRD (SC-XRD)	Method B: Powder XRD (PXRD)	Method C: Computational (CSP)
Primary Utility	Absolute Structure & Packing	Phase Identification & Purity	Theoretical Packing Energy
Resolution	Atomic (<0.8 Å)	Bulk Lattice Parameters	N/A (Model based)
H-Bond Detection	Direct Observation (via difference Fourier)	Inferred (Rietveld Refinement)	Predicted
Sample Req.	High-quality single crystal (>0.1 mm)	Polycrystalline powder	Molecular topology
Success Rate	High (if crystallizable)	Medium (overlaps in low symmetry)	Variable

Verdict: While PXRD is suitable for batch-to-batch consistency checks, SC-XRD is the mandatory "product" for initial structural elucidation of DMDP to resolve the orientation of the methoxycarbonyl groups relative to the dihydroxy-substituted ring.[1]

Optimized Experimental Protocol

The following workflow is self-validating, ensuring that crystals harvested are representative of the stable polymorph.

Phase 1: Synthesis & Purification

- Pre-requisite: DMDP is synthesized via esterification of 4,5-dihydroxyphthalic acid using Methanol/H₂SO₄ or SOCl₂. [1]
- Purification: Crude product must be washed with NaHCO₃ and brine, then dried over Na₂SO₄. [1]
- Purity Check: Verify purity >98% via ¹H NMR (DMSO-d₆) before crystallization. Impurities (mono-esters) inhibit lattice formation. [1]

Phase 2: Crystallization Strategy (The Critical Step)

DMDP possesses both H-bond donors (OH) and acceptors (C=O), creating a "confused" crystallization landscape.[1] We compare two solvent systems:

- System A: Slow Evaporation (Methanol)[1]
 - Protocol: Dissolve 50 mg in 5 mL MeOH. Cover with perforated parafilm.
 - Outcome: Often yields needles (fast growth along one axis).[1] Prone to twinning.
 - Rating: ★★
- System B: Vapor Diffusion (Methanol / Dichloromethane)[1]
 - Protocol: Dissolve 50 mg in 2 mL MeOH (inner vial). Place in a jar containing 10 mL DCM (outer solvent). Seal tightly.
 - Mechanism:[1][2] DCM (antisolvent) slowly diffuses into MeOH, increasing supersaturation gently.[1]
 - Outcome: Block-like prisms suitable for X-ray.[1] Minimizes solvent inclusion.[1]
 - Rating: ★★★★★ (Recommended)[1]

Phase 3: Data Collection & Refinement[4]

- Radiation Source: Mo K α ($\lambda = 0.71073 \text{ \AA}$) is preferred over Cu K α to minimize absorption effects, though DMDP is purely organic (low absorption).[1]
- Temperature: Collect at 100 K (cryostream).
 - Reasoning: Freezing rotation of the methyl ester groups reduces thermal ellipsoids, allowing precise location of hydroxyl protons.

Structural Benchmarks & Data Interpretation

When solving the structure of DMDP, researchers should benchmark against the isostructural Dimethyl 4,5-dichlorophthalate.

Expected Structural Parameters

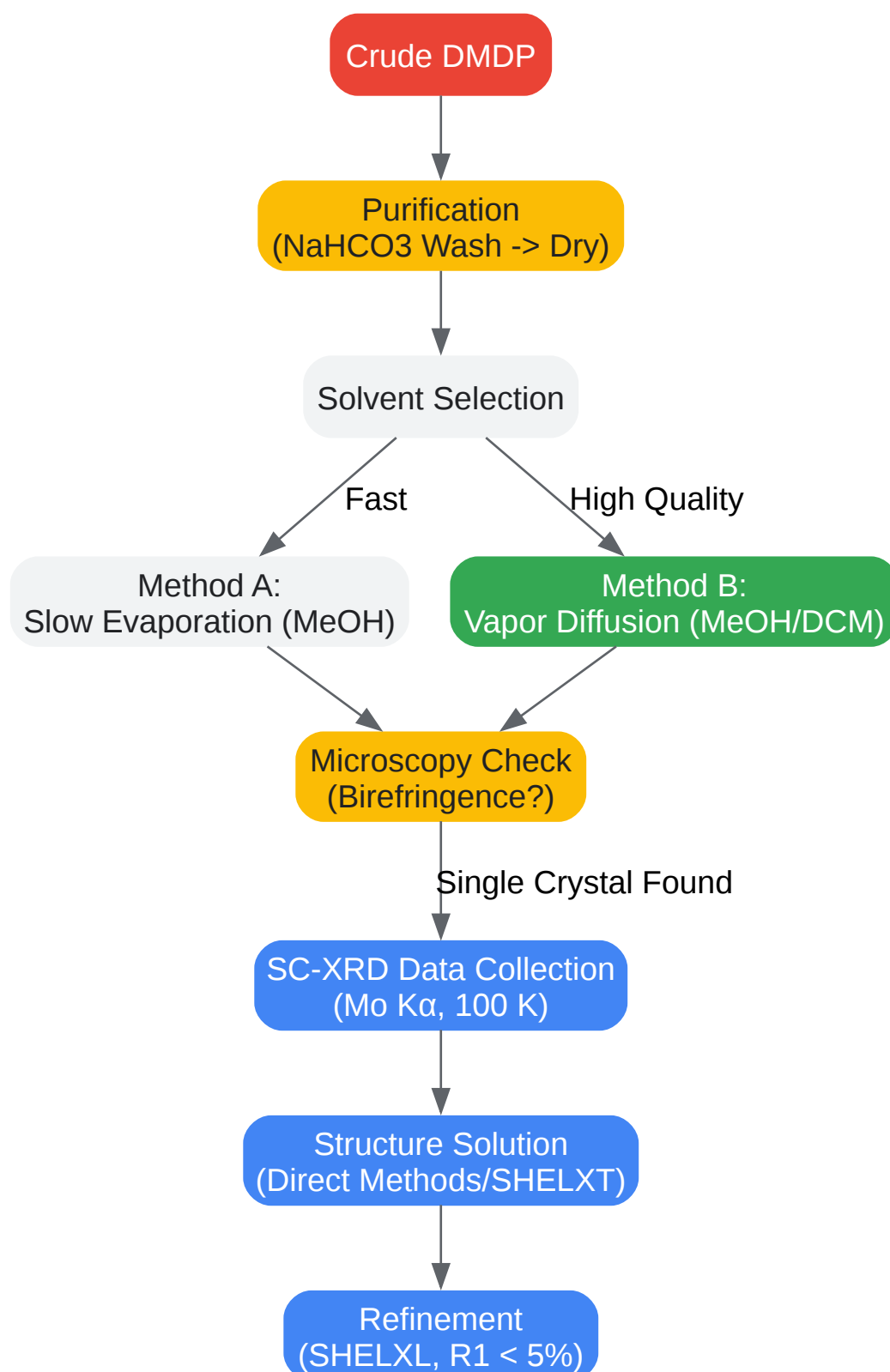
Based on analog comparison (Cl vs OH substitution):

Parameter	Dimethyl 4,5-dichlorophthalate (Benchmark)	Dimethyl 4,5-dihydroxyphthalate (Target)
Space Group	Triclinic, P-1	Likely Triclinic, P-1 or Monoclinic P2 ₁ /c
Z (Molecules/Cell)	2	2 or 4
Packing Forces	Electrostatic (Cl[1]...O), Stacking	Strong H-Bonding (O-H...O=C)
Ester Planarity	One planar, one twisted (~85°)	Planar (due to intramolecular H-bond)

Critical Insight: Unlike the dichloro- analog, where one ester twists out of plane to avoid steric clash, the dihydroxy variant often forms an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. This locks the ester into planarity, significantly altering the packing motif from "herringbone" to "sheet-like" structures.

Workflow Visualization

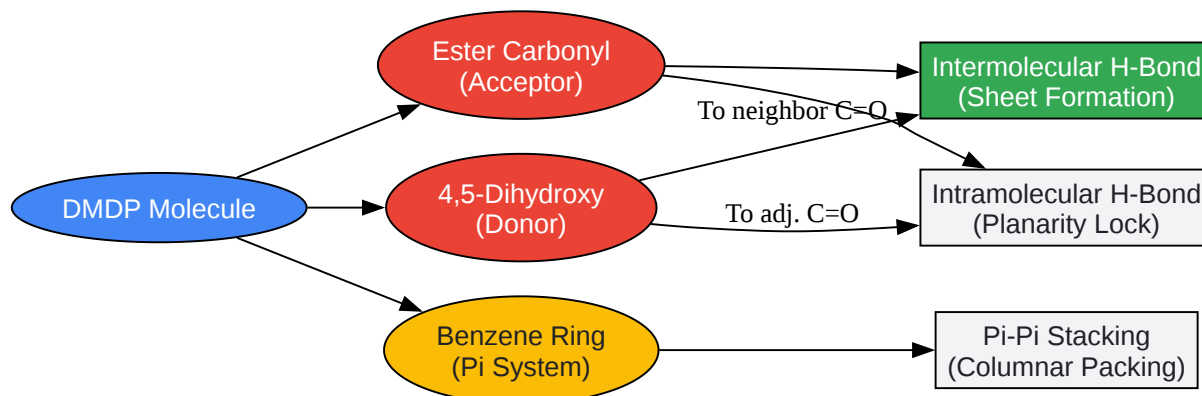
Figure 1: Crystallization & Determination Workflow



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Caption: Optimized workflow for obtaining publication-quality crystal data for DMDP.

Figure 2: Interaction Logic (H-Bonding vs. Stacking)



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Caption: Structural causality: How functional groups dictate the final crystal lattice.[1]

References

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Sources

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